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molecular formula C13H9BrFNO B016372 2-Amino-5-bromo-2'-fluorobenzophenone CAS No. 1479-58-9

2-Amino-5-bromo-2'-fluorobenzophenone

Cat. No. B016372
M. Wt: 294.12 g/mol
InChI Key: XCOKDXNGCQXFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119629B2

Procedure details

A mixture of (2-amino-5-bromophenyl)(2-fluorophenyl)methanone (15 g, 51.0 mmol) and sodium bicarbonate (12.85 g, 153 mmol) in CHCl3 (150 mL) was cooled in an ice bath to 0° C. A solution of 2-bromoacetyl bromide (4.89 mL, 56.1 mmol) was added drop-wise slowly and washed in with CHCl3 (30 ml). The cooling was removed and the mixture was stirred for 2 hr.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17])=[O:10].C(=O)(O)[O-].[Na+].[Br:23][CH2:24][C:25](Br)=[O:26]>C(Cl)(Cl)Cl>[Br:23][CH2:24][C:25]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9](=[O:10])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17])=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(=O)C1=C(C=CC=C1)F
Name
Quantity
12.85 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4.89 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed in with CHCl3 (30 ml)
CUSTOM
Type
CUSTOM
Details
The cooling was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC(=O)NC1=C(C=C(C=C1)Br)C(C1=C(C=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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